2-Methoxybenzyl chloride
Overview
Description
2-Methoxybenzyl chloride, also known as 2-(Chloromethyl)anisole, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a methoxy group (-OCH3) and a benzyl chloride group (-CH2Cl) attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxybenzyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzyl alcohol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, this compound is produced by the chloromethylation of anisole (methoxybenzene) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form 2-methoxybenzoic acid.
Reduction Reactions: The benzyl chloride group can be reduced to form 2-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines are commonly used under mild to moderate conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: 2-Methoxybenzyl amine, 2-methoxybenzyl alcohol, and 2-methoxybenzyl thiol.
Oxidation: 2-Methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Scientific Research Applications
2-Methoxybenzyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Biological Studies: It is used as a reagent in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Methoxybenzyl chloride involves its reactivity as an electrophile due to the presence of the benzyl chloride group. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The methoxy group can also participate in reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Similar structure but with the methoxy group at the para position.
3-Methoxybenzyl chloride: Similar structure but with the methoxy group at the meta position.
2-Methoxybenzoyl chloride: Contains a carbonyl group instead of a methylene group.
Uniqueness
2-Methoxybenzyl chloride is unique due to the ortho position of the methoxy group, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the physical and chemical properties compared to its isomers.
Properties
IUPAC Name |
1-(chloromethyl)-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVMPOAIVZWFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220628 | |
Record name | 2-(Chloromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7035-02-1 | |
Record name | 2-Methoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7035-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007035021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methoxybenzyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU25Y8M35F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-Methoxybenzyl chloride group in bis-quaternary oxamide compounds influence their interaction with cholinoceptive sites at the neuromuscular junction?
A1: The research by [] investigated the action of various bis-quaternary oxamide compounds, including those containing this compound groups like methoxyambenonium (WIN 8078). The study highlights that these compounds interact with multiple cholinoceptive sites at the neuromuscular junction, leading to complex pharmacological effects beyond simple acetylcholine esterase inhibition. While the exact mechanism of how the this compound group contributes to this interaction isn't fully elucidated in the paper, it suggests that the observed effects are influenced by the "potency and kinetics of the drug-receptor interaction at the various cholinoceptive sites." [] This implies that the this compound group likely plays a role in the binding affinity and duration of action of these compounds at different cholinoceptive targets.
Q2: The research mentions a compound named WIN 8078, which contains a this compound group. What is the significance of this compound in understanding the relationship between acetylcholinesterase inhibition and cholinergic effects?
A2: WIN 8078, a bis-quaternary oxamide containing this compound, is identified in the study by [] as a reversible inhibitor of acetylcholinesterase (AChE). Interestingly, the research demonstrates that WIN 8078 can produce cholinergic effects at doses significantly lower than those required for measurable AChE inhibition in vivo. This observation challenges the traditional understanding that directly links AChE inhibition to cholinergic effects. The study suggests that WIN 8078's ability to selectively inhibit AChE at specific sites, like those found in the ciliary and stellate ganglia, might explain this phenomenon. Therefore, WIN 8078 serves as a valuable tool to investigate the concept of "functional" and "reserve" AChE, and potentially uncover physiological roles of AChE beyond its enzymatic activity. []
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